1H,2H-Perfluoro-1-iodooct-1-ene
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Overview
Description
1H,2H-Perfluoro-1-iodooct-1-ene is a fluorinated organic compound with the molecular formula C8H2F13I. It is characterized by the presence of a perfluorinated carbon chain and an iodine atom attached to an alkene group. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions .
Mechanism of Action
Target of Action
1H,2H-Perfluoro-1-iodooct-1-ene is a versatile compound used in organic synthesis as an important intermediate . It is primarily targeted towards the synthesis of fluorinated organic compounds .
Mode of Action
The compound acts as a reactant in various chemical reactions. It is typically involved in iodination reactions, where it reacts with other compounds to introduce iodine and fluorine atoms . The presence of iodine and fluorine atoms in the compound allows it to participate in a variety of chemical reactions, contributing to the synthesis of complex fluorinated organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it can contribute to a wide range of biochemical pathways, particularly those involving fluorinated organic compounds .
Pharmacokinetics
Its bioavailability would largely depend on the specific compounds it is used to synthesize .
Result of Action
The primary result of this compound’s action is the synthesis of fluorinated organic compounds . These compounds have a wide range of applications, including in the synthesis of pharmaceuticals, pesticides, and electronic chemical materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other reactants, and the specific conditions of the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,2H-Perfluoro-1-iodooct-1-ene can be synthesized through various methods. One common approach involves the iodination of perfluorinated alkenes. The reaction typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure selective iodination at the desired position on the carbon chain .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1H,2H-Perfluoro-1-iodooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the alkene group can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorinated chain.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate addition reactions.
Oxidizing and Reducing Agents: Strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a perfluorinated amine derivative, while addition reactions can result in the formation of various adducts .
Scientific Research Applications
1H,2H-Perfluoro-1-iodooct-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Research into fluorinated drugs often involves this compound as a precursor or intermediate.
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- 1H,1H,2H,2H-Perfluorooctanephosphonic acid
Comparison: 1H,2H-Perfluoro-1-iodooct-1-ene is unique due to its specific combination of a perfluorinated chain and an iodine-substituted alkene group. This structure imparts distinct reactivity and stability compared to other fluorinated compounds. For example, 1H,1H,2H,2H-Perfluorooctyltriethoxysilane contains a silane group, which gives it different chemical properties and applications. Similarly, 1H,1H,2H,2H-Perfluorooctanephosphonic acid has a phosphonic acid group, leading to different reactivity and uses .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooct-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWNMIBWWPZNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346052 |
Source
|
Record name | 1-Iodo-2-(perfluorohexyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150223-14-6 |
Source
|
Record name | 1-Iodo-2-(perfluorohexyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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